3-Mercapto-3-methylbutyl formate is a sulfur-containing volatile organic compound recognized for its potent “roasty” aroma. It is primarily found as a key flavor and aroma contributor in roasted coffee beans and brews [, , , , , , ] and has also been identified in roasted hazelnuts []. Its presence and concentration significantly influence the sensory perception and overall quality of these food products.
3-Mercapto-3-methylbutyl formate exhibits reactivity associated with its thiol (–SH) group. Specifically, it demonstrates a tendency to interact with melanoidins, complex polymers formed during the roasting of coffee beans []. This interaction leads to the covalent binding of the thiol to the melanoidins, a process linked to the decrease in the "sulfury-roasty" aroma of coffee over time []. This reaction suggests the involvement of Maillard reaction products, particularly pyrazinium compounds derived from 1,4-bis-(5-amino-5-carboxy-1-pentyl)pyrazinium radical cations (CROSSPY) [].
Additionally, 3-mercapto-3-methylbutyl formate displays varying degrees of thermal stability depending on the pH of the solution [, ]. At lower pH values (around 4.0), it shows increased stability during heat processing, while its stability decreases at higher pH values []. This pH dependency suggests potential hydrolysis of the ester bond under more basic conditions.
3-Mercapto-3-methylbutyl formate is a volatile compound, as evidenced by its presence in the headspace of coffee brews [, , ] and its isolation via distillation techniques []. It exhibits a potent "roasty" aroma, perceptible even at extremely low concentrations []. This suggests a low odor threshold.
Additionally, its thermal stability is influenced by pH, indicating a likely susceptibility to hydrolysis under alkaline conditions [, ].
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